

Population Pharmacokinetics of Alisertib: Application Notes for Researchers and Drug Development Professionals

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Compound Focus: Alisertib

CAS No.: 1028486-01-2

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Introduction

Alisertib (MLN8237) is an investigational, oral, selective inhibitor of **Aurora A kinase (AAK)**, a key regulator of mitosis. It is being developed for the treatment of hematological and non-hematological malignancies. The characterization of its population pharmacokinetics (PopPK) is essential for understanding the sources of inter-individual variability in drug exposure, which in turn informs dosing recommendations across different patient populations. These application notes summarize the developed PopPK models, their clinical applications, and key methodologies based on available scientific literature, to support researchers and drug development professionals in their work.

Model Structures and Parameters

Population pharmacokinetic analyses for **alisertib** have been conducted using non-linear mixed-effects modeling, primarily with software such as **NONMEM**. The models were developed using data from adult and pediatric patients with cancer across multiple clinical trials.

Structural Model

The pharmacokinetics of **alisertib** are consistently described by a **two-compartment model** with an absorption phase characterized by transit compartments [1] [2].

- **Adult Model:** A two-compartment model with a **four-transit compartment** absorption and linear elimination was developed from data of 671 adult patients [2].
- **Pediatric Model:** A two-compartment model with oral absorption described by **three transit compartments** was developed using data from 146 pediatric patients [1].

The following table summarizes the structural model parameters and the key covariates identified in the final models.

Table 1: Alisertib Population Pharmacokinetic Model Structures and Key Covariates

Model Feature	Adult PopPK Model [2]	Pediatric PopPK Model [1]
Base Structural Model	Two-compartment with 4-transit absorption	Two-compartment with 3-transit absorption
Key Covariates	Region (East Asia): 52% higher relative bioavailability compared to Western patients.	Body Surface Area (BSA): Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) correlated with BSA.
Impact on Dosing	Supported a 40% lower dose (30 mg b.i.d.) in East Asian patients to achieve exposures comparable to 50 mg b.i.d. in Western patients.	Supported BSA-based dosing (e.g., 80 mg/m ²) for the pediatric population (ages 2-21 years).
Other Covariates	Mild hepatic or renal impairment did not have clinically relevant effects.	Not specified in the available excerpt.

Quantitative Exposure-Safety Relationships

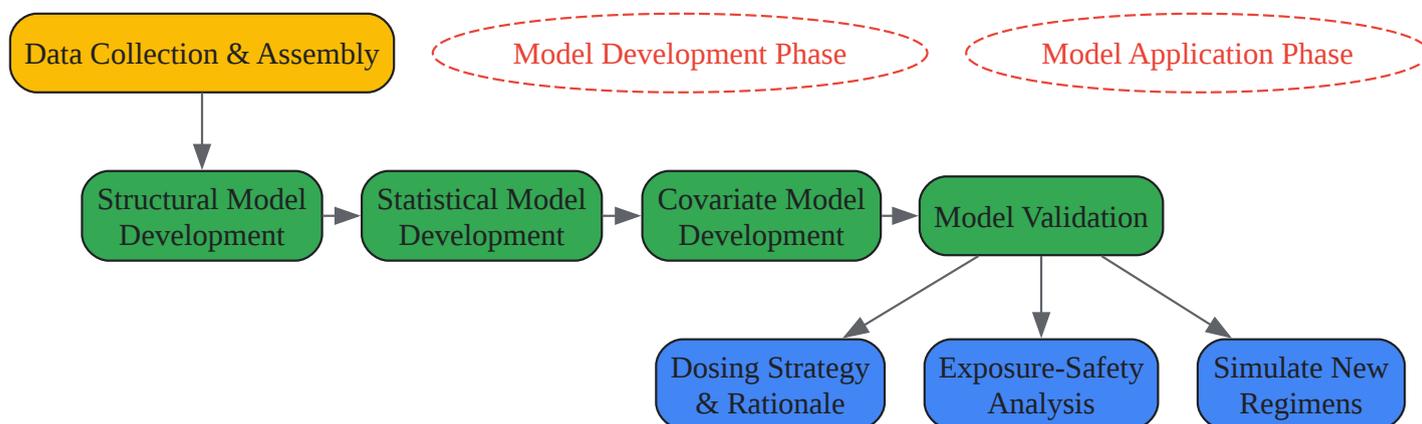
PopPK models have been leveraged to establish critical exposure-safety relationships for **alisertib**, informing its therapeutic window.

Table 2: Exposure-Safety Relationships for Alisertib

Population	Safety Endpoint	Finding	Significance
Global Adult & East Asian Patients [2]	Grade ≥ 3 Neutropenia, Grade ≥ 2 Stomatitis, Grade ≥ 2 Diarrhea	Statistically significant exposure-response relationships were established via logistic regression.	Supported the rationale for a lower dosage in Asia during global drug development.
Pediatric Patients [1]	Grade ≥ 2 Stomatitis, Febrile Neutropenia	Statistically significant relationships ($P < .01$) were observed with alisertib exposure.	Toxicities were consistent with the drug's known antiproliferative mechanism.

Workflow for PopPK Model Development and Application

The following diagram illustrates the general workflow for developing and applying a population pharmacokinetic model, integrating steps confirmed in the **alisertib** analyses and general PopPK guidance [1] [3] [4].



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Diagram 1: PopPK Model Development and Application Workflow

Experimental Protocols and Methodologies

This section outlines key methodological details from the cited **alisertib** studies.

Clinical Study Designs for PopPK Data Collection

The PopPK models for **alisertib** were built using data from several clinical trials. The following provides specifics from a pivotal pediatric study.

- **Study Identification:** **ADVL0812 (NCT02444884)** and **ADVL0921 (NCT01154816)** [1].
- **Patient Population:** Children and adolescents (aged >12 months to ≤21 years) with relapsed/refractory solid tumors or leukemias [1] [5].
- **Dosing:** **Alisertib** was administered orally at doses ranging from 45-100 mg/m² as a powder-in-capsule or at a fixed dose of 80 mg/m² as enteric-coated tablets, on days 1-7 of a 21-day cycle [1].
- **PK Sampling:**
 - **Serial Sampling (ADVL0812):** Blood samples were collected pre-dose and at multiple time points up to 24 hours after dosing on Cycle 1, Day 1 [1].
 - **Sparse Sampling (ADVL0921):** Three additional samples were collected on Cycle 1, Day 1 (e.g., at 1-2, 3-4, and 6-8 hours) [1] [5].
- **Bioanalytical Method:** Plasma concentrations of **alisertib** were quantified using a validated **liquid chromatography–tandem mass spectrometry (LC-MS/MS)** assay with a lower limit of quantification (LLOQ) of 10 nmol/L [1].

Model Evaluation Methods

During PopPK model development, different models are compared and evaluated using statistical criteria.

- **Objective Function Value (OFV):** A value provided by NONMEM, where a lower OFV indicates a better model fit. A decrease in OFV of **>3.84 points (χ^2 , $p<0.05$)** for one additional parameter is considered statistically significant when comparing nested models [3].
- **Goodness-of-Fit Plots:** Standard diagnostic plots include observed vs. population-predicted concentrations, observed vs. individual-predicted concentrations, and conditional weighted residuals vs. time or predictions [3].

- **Visual Predictive Check (VPC):** A graphical tool used to evaluate the model's ability to simulate data that matches the central trend and variability of the observed data [3].

Clinical Applications and Dosing Rationale

The developed PopPK models have been directly applied to support critical dosing decisions in clinical development.

Regional Dosing Adjustment

A key application of the global PopPK model was to quantitatively justify regional dosing differences [2].

- **Finding:** East Asian patients had a **52% higher relative bioavailability** and **~40% lower apparent oral clearance (CL/F)** compared to Western patients.
- **Application:** Model-based simulations demonstrated that a dose of **30 mg twice daily in East Asian patients** produced systemic exposures comparable to **50 mg twice daily in Western patients**.
- **Outcome:** This provided a scientific basis for the **40% lower recommended dose** in East Asia, enabling optimized global drug development.

Pediatric Dosing Justification

In pediatric patients, the PopPK analysis confirmed that body size is a major covariate [1].

- **Finding:** Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) were correlated with **Body Surface Area (BSA)** across the age range of 2 to 21 years.
- **Application:** This supported the use of **BSA-based dosing (80 mg/m²)** in the pediatric population, ensuring similar drug exposures across different age groups and comparability to adult exposures at the recommended dose.

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To cite this document: Smolecule. [Population Pharmacokinetics of Alisertib: Application Notes for Researchers and Drug Development Professionals]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548303#alisertib-pharmacokinetics-population-pk-modeling]

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